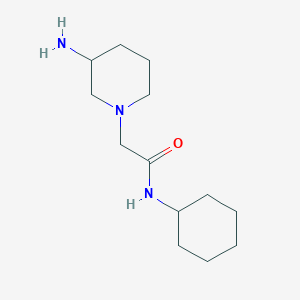
2-(3-Aminopiperidin-1-yl)-N-cyclohexylacetamid
Übersicht
Beschreibung
2-(3-aminopiperidin-1-yl)-N-cyclohexylacetamide is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Wissenschaftliche Forschungsanwendungen
2-(3-aminopiperidin-1-yl)-N-cyclohexylacetamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: This compound is studied for its potential biological activities, including its role as a building block for biologically active molecules.
Wirkmechanismus
Target of Action
The primary target of 2-(3-aminopiperidin-1-yl)-N-cyclohexylacetamide is Dipeptidyl peptidase 4 (DPP-4) . DPP-4 is an enzyme that plays a significant role in glucose metabolism. It is involved in the inactivation of incretin hormones, which are responsible for stimulating insulin secretion in response to meals .
Mode of Action
2-(3-aminopiperidin-1-yl)-N-cyclohexylacetamide interacts with DPP-4 by inhibiting its activity . This inhibition prolongs the action of incretin hormones, leading to increased insulin secretion and decreased glucagon release. As a result, blood glucose levels are reduced .
Biochemical Pathways
The inhibition of DPP-4 affects the incretin pathway. Incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released from the intestine in response to food intake. These hormones stimulate insulin secretion from pancreatic β-cells. By inhibiting DPP-4, 2-(3-aminopiperidin-1-yl)-N-cyclohexylacetamide prolongs the action of these hormones, enhancing their insulinotropic effects .
Pharmacokinetics
For example, linagliptin, another DPP-4 inhibitor, has a primarily nonrenal route of excretion . This suggests that 2-(3-aminopiperidin-1-yl)-N-cyclohexylacetamide may also have a nonrenal route of excretion, but further studies are needed to confirm this.
Result of Action
The molecular effect of 2-(3-aminopiperidin-1-yl)-N-cyclohexylacetamide’s action is the inhibition of DPP-4, leading to prolonged incretin hormone activity . At the cellular level, this results in increased insulin secretion and decreased glucagon release, leading to a reduction in blood glucose levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(3-aminopiperidin-1-yl)-N-cyclohexylacetamide. For instance, degradation products can result from exposure to environmental factors such as heat, light, or moisture . These degradation products could potentially affect the efficacy and safety of the compound. Therefore, appropriate storage and handling conditions are crucial to maintain the stability and effectiveness of 2-(3-aminopiperidin-1-yl)-N-cyclohexylacetamide.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
2-(3-aminopiperidin-1-yl)-N-cyclohexylacetamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism and immune regulation The interaction between 2-(3-aminopiperidin-1-yl)-N-cyclohexylacetamide and DPP-4 results in the inhibition of the enzyme’s activity, which can influence glucose homeostasis and immune responses
Cellular Effects
2-(3-aminopiperidin-1-yl)-N-cyclohexylacetamide has been shown to affect various types of cells and cellular processes. In particular, it influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of DPP-4 by 2-(3-aminopiperidin-1-yl)-N-cyclohexylacetamide can lead to increased levels of glucagon-like peptide-1 (GLP-1), which enhances insulin secretion and reduces blood glucose levels . This compound may also affect other signaling pathways and gene expression profiles, contributing to its diverse cellular effects.
Molecular Mechanism
The molecular mechanism of action of 2-(3-aminopiperidin-1-yl)-N-cyclohexylacetamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By binding to the active site of DPP-4, 2-(3-aminopiperidin-1-yl)-N-cyclohexylacetamide inhibits the enzyme’s activity, preventing the degradation of incretin hormones such as GLP-1 . This inhibition results in prolonged incretin activity, which enhances insulin secretion and improves glycemic control. Additionally, the compound may influence other molecular targets, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-aminopiperidin-1-yl)-N-cyclohexylacetamide have been observed to change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that 2-(3-aminopiperidin-1-yl)-N-cyclohexylacetamide remains stable under controlled conditions, but its degradation products may have different biological activities
Dosage Effects in Animal Models
The effects of 2-(3-aminopiperidin-1-yl)-N-cyclohexylacetamide vary with different dosages in animal models. At low doses, the compound has been shown to improve glycemic control by enhancing insulin secretion and reducing blood glucose levels . At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
2-(3-aminopiperidin-1-yl)-N-cyclohexylacetamide is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is primarily metabolized by hepatic enzymes, which convert it into various metabolites . These metabolites may have different biological activities and contribute to the overall effects of the compound. Additionally, 2-(3-aminopiperidin-1-yl)-N-cyclohexylacetamide may affect metabolic flux and metabolite levels, influencing cellular metabolism and function.
Transport and Distribution
The transport and distribution of 2-(3-aminopiperidin-1-yl)-N-cyclohexylacetamide within cells and tissues are mediated by various transporters and binding proteins. The compound is absorbed into cells through specific transporters and distributed to different cellular compartments . Its localization and accumulation within tissues can influence its biological activity and therapeutic effects. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 2-(3-aminopiperidin-1-yl)-N-cyclohexylacetamide plays a significant role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications Its localization within subcellular structures can influence its interactions with biomolecules and its overall biological effects
Vorbereitungsmethoden
The synthesis of 2-(3-aminopiperidin-1-yl)-N-cyclohexylacetamide can be achieved through various synthetic routes. One common method involves the reaction of 3-aminopiperidine with N-cyclohexylacetyl chloride under basic conditions to form the desired product. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
2-(3-aminopiperidin-1-yl)-N-cyclohexylacetamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
2-(3-aminopiperidin-1-yl)-N-cyclohexylacetamide can be compared with other similar piperidine derivatives, such as:
- 2-(3-aminopiperidin-1-yl)-N-phenylacetamide
- 2-(3-aminopiperidin-1-yl)-N-methylacetamide
- 2-(3-aminopiperidin-1-yl)-N-benzylacetamide
These compounds share the piperidine ring structure but differ in their substituents, which can lead to variations in their chemical and biological properties. The uniqueness of 2-(3-aminopiperidin-1-yl)-N-cyclohexylacetamide lies in its specific cyclohexylacetamide moiety, which may confer distinct pharmacological and chemical characteristics .
Eigenschaften
IUPAC Name |
2-(3-aminopiperidin-1-yl)-N-cyclohexylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O/c14-11-5-4-8-16(9-11)10-13(17)15-12-6-2-1-3-7-12/h11-12H,1-10,14H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGWTWZDEPASLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2CCCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B1465675.png)



![3-[(6-Ethylpyrimidin-4-yl)amino]propan-1-ol](/img/structure/B1465684.png)
![1-[6-(Propan-2-yl)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B1465686.png)

![2-(Methylamino)-1-[4-(3-methylbutyl)piperazin-1-yl]ethan-1-one](/img/structure/B1465688.png)
![1-[(Tert-butylamino)methyl]cyclopentan-1-amine](/img/structure/B1465689.png)
![1-[(6-Propylpyrimidin-4-yl)amino]propan-2-ol](/img/structure/B1465690.png)
![N-[(1-cyclohexyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B1465693.png)
![1-[2-(4-Fluorophenoxy)ethyl]piperidin-3-amine](/img/structure/B1465694.png)

![6-[(2-Methoxyethyl)(methyl)amino]pyridine-3-carboxylic acid](/img/structure/B1465698.png)
